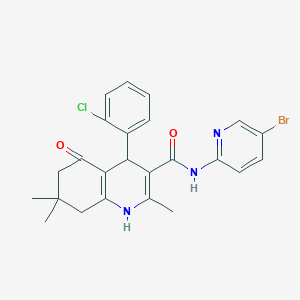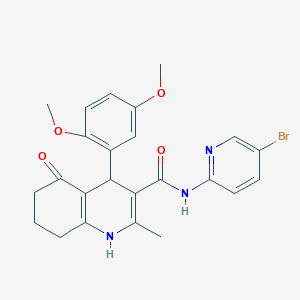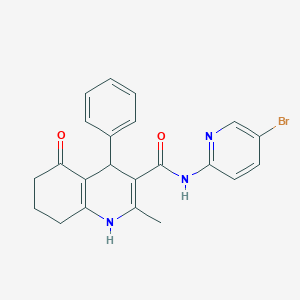![molecular formula C25H22N2OS B304301 (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone, commonly referred to as FITM, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FITM belongs to the class of compounds known as fatty acid binding protein (FABP) inhibitors, which have been shown to have various pharmacological effects. In
作用機序
FITM works by inhibiting the activity of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone, which is involved in the transport of fatty acids. (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone is expressed in various tissues, including adipose tissue, liver, and muscle. (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone plays a crucial role in the regulation of lipid metabolism and inflammation. By inhibiting (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone activity, FITM can reduce the levels of pro-inflammatory cytokines and improve insulin sensitivity.
Biochemical and Physiological Effects
FITM has been shown to have various biochemical and physiological effects. Studies have shown that FITM can reduce inflammation by inhibiting the activity of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone. FITM has also been shown to improve insulin sensitivity, making it a potential therapy for type 2 diabetes. FITM has also been shown to have anti-cancer properties, making it a potential therapy for various types of cancer.
実験室実験の利点と制限
One of the main advantages of FITM is its ability to inhibit (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone activity, making it a potential therapy for various diseases. FITM has been extensively studied, and its synthesis method has been optimized to produce high yields and purity. However, one of the limitations of FITM is its potential toxicity. Studies have shown that FITM can cause liver toxicity in animal models, making it a potential safety concern.
将来の方向性
There are several future directions for FITM research. One potential direction is the development of FITM analogs with improved efficacy and safety profiles. Another potential direction is the investigation of FITM as a therapy for other diseases, such as obesity and cardiovascular disease. Additionally, further studies are needed to investigate the potential toxicity of FITM and its analogs. Overall, the potential therapeutic applications of FITM make it an exciting area of research with significant potential for future drug development.
合成法
FITM is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the synthesis of the thienopyridine intermediate, which is then reacted with 9H-fluorenone to form FITM. The synthesis of FITM has been optimized to produce high yields and purity. The synthesis method of FITM has been extensively studied and reported in various scientific journals.
科学的研究の応用
FITM has been shown to have various pharmacological effects, making it an attractive candidate for therapeutic applications. One of the most significant applications of FITM is its potential as an anti-inflammatory agent. FITM has been shown to inhibit the activity of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone, which is involved in the transport of fatty acids. By inhibiting (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone activity, FITM can reduce the levels of pro-inflammatory cytokines, leading to a decrease in inflammation.
FITM has also been shown to have potential as an anti-cancer agent. Studies have shown that FITM can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FITM has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
特性
製品名 |
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone |
|---|---|
分子式 |
C25H22N2OS |
分子量 |
398.5 g/mol |
IUPAC名 |
[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C25H22N2OS/c1-14(2)11-18-8-10-21-22(26)24(29-25(21)27-18)23(28)16-7-9-20-17(13-16)12-15-5-3-4-6-19(15)20/h3-10,13-14H,11-12,26H2,1-2H3 |
InChIキー |
BDDMKCMTQQMDOH-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N |
正規SMILES |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















